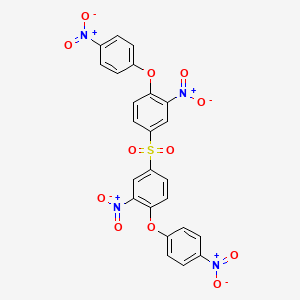
2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature. The structure of the resulting compound is determined by single-crystal X-ray diffraction . Another method involves the reaction of fused 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides under conventional heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic acid for heating, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the precursor compound results in the formation of 2-bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone .
Scientific Research Applications
2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential anti-inflammatory and immunomodulatory effects.
Medicine: Investigated for its anticancer properties and potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of immune cell activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and anticancer properties.
Fused thiazolo[3,2-a]pyrimidines: Studied for their antibacterial, antioxidant, and DNA cleavage activities.
Uniqueness
2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific structure and the combination of pharmacological activities it exhibits.
Properties
CAS No. |
30065-11-3 |
|---|---|
Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H12N4OS/c1-10-6-8-11(9-7-10)18-19-14-15(21)20-13-5-3-2-4-12(13)17-16(20)22-14/h2-9,14H,1H3 |
InChI Key |
YLCDAROTTKWUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)








![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)

